molecular formula C21H18N6O2S B12704306 Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- CAS No. 109493-27-8

Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo-

Cat. No.: B12704306
CAS No.: 109493-27-8
M. Wt: 418.5 g/mol
InChI Key: UQYDHGUJOOQVBR-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes multiple fused rings and functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrido[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Functional Group Modifications: Introduction of functional groups such as carboxamide, benzyl, and pyrimidinyl groups through various organic reactions like alkylation, acylation, and thiolation.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, pyrido[2,3-d]pyrimidines are known for their potential as enzyme inhibitors, particularly in the context of kinases. This makes them valuable in the study of cellular signaling pathways.

Medicine

In medicine, compounds of this class are investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Signal Transduction Pathways: Modulation of cellular signaling pathways, particularly those involving kinases.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: Other compounds in this class with different substituents.

    Quinazolines: Similar fused ring structures with different heteroatoms.

    Purines: Biologically relevant compounds with similar ring systems.

Uniqueness

The uniqueness of Pyrido(2,3-d)pyrimidine-6-carboxamide, 1,2,3,4-tetrahydro-1-benzyl-3,7-dimethyl-4-oxo-N-(2-pyrimidinyl)-2-thioxo- lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

CAS No.

109493-27-8

Molecular Formula

C21H18N6O2S

Molecular Weight

418.5 g/mol

IUPAC Name

1-benzyl-3,7-dimethyl-4-oxo-N-pyrimidin-2-yl-2-sulfanylidenepyrido[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H18N6O2S/c1-13-15(18(28)25-20-22-9-6-10-23-20)11-16-17(24-13)27(21(30)26(2)19(16)29)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3,(H,22,23,25,28)

InChI Key

UQYDHGUJOOQVBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=N1)N(C(=S)N(C2=O)C)CC3=CC=CC=C3)C(=O)NC4=NC=CC=N4

Origin of Product

United States

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